
(E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a phenyl group attached to both the nitrogen and the carbon atoms of the imine group, with an additional cyclopentyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, benzaldehyde and 1-phenylcyclopentylamine can be used as starting materials. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
(E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form a nitrile.
Reduction: The imine can be reduced to form an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with imine-containing substrates.
Medicine: Possible applications in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
類似化合物との比較
Similar Compounds
Benzylideneaniline: Another imine with a similar structure but without the cyclopentyl group.
N-Benzylidene-1-phenylmethanamine: Similar compound with a different substitution pattern.
Uniqueness
(E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine is unique due to the presence of both phenyl and cyclopentyl groups, which can influence its reactivity and interactions in chemical and biological systems.
特性
CAS番号 |
63207-61-4 |
|---|---|
分子式 |
C18H19N |
分子量 |
249.3 g/mol |
IUPAC名 |
1-phenyl-N-(1-phenylcyclopentyl)methanimine |
InChI |
InChI=1S/C18H19N/c1-3-9-16(10-4-1)15-19-18(13-7-8-14-18)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |
InChIキー |
UHIUKMZXZPFCJF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC=CC=C2)N=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


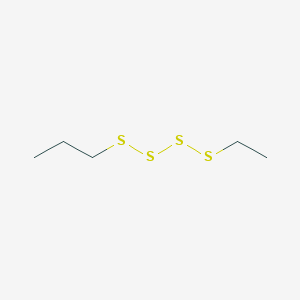
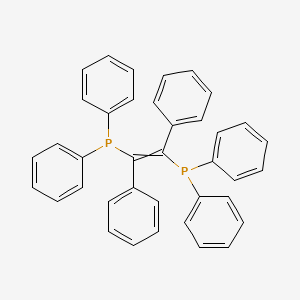

![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
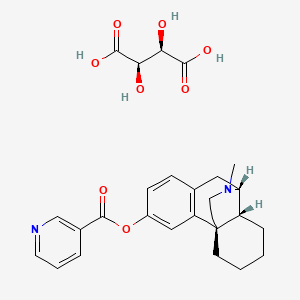

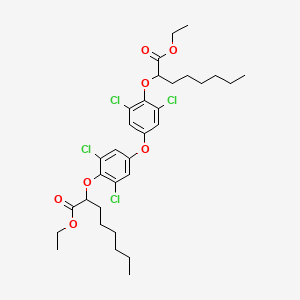
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
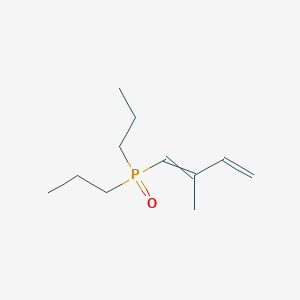
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
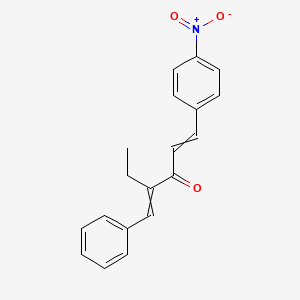

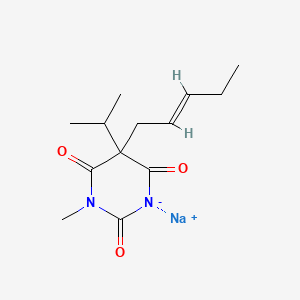
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
